Ethyl 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetate
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Overview
Description
Ethyl 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetate is an organic compound with the molecular formula C12H17NO2S. It is a thiazole derivative, characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetate typically involves the reaction of 4-cyclopentyl-1,3-thiazole-2-amine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiazolidines.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidines.
Substitution: Carboxylic acids.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate
- Ethyl 2-aminothiazole-4-acetate
- Thiazole derivatives with various substituents at the 2 and 4 positions .
Uniqueness
Ethyl 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetate is unique due to the presence of the cyclopentyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
ethyl 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-2-15-12(14)7-11-13-10(8-16-11)9-5-3-4-6-9/h8-9H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAFQKFXCZHSJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(=CS1)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250083-19-2 |
Source
|
Record name | ethyl 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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